molecular formula C16H13ClFNO5 B1265798 Flumiclorac CAS No. 87547-04-4

Flumiclorac

Cat. No.: B1265798
CAS No.: 87547-04-4
M. Wt: 353.73 g/mol
InChI Key: GQQIAHNFBAFBCS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Flumiclorac primarily targets the protoporphyrinogen oxidase (PPO) enzyme . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for plant growth and development .

Mode of Action

This compound, as a PPO inhibitor, disrupts the normal functioning of the PPO enzyme . The inhibition of the PPO enzyme leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes . This interaction results in the disruption of cellular integrity, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme and chlorophyll biosynthesis pathway . By inhibiting the PPO enzyme, this compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX . This disruption leads to an accumulation of singlet oxygen in the presence of light, causing extensive lipid peroxidation and immediate cellular death in sensitive plant species .

Pharmacokinetics

It’s known that this compound is a post-emergence herbicide , suggesting that it is likely absorbed through the leaves of plants and distributed to the site of action

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the plant cells . The most common visual symptoms of PPO herbicides are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days . The youngest leaves of tolerant plants may show yellow or reddish spotting (called ‘bronzing’) .

Biochemical Analysis

Biochemical Properties

Flumiclorac functions by inhibiting the enzyme protoporphyrinogen oxidase (Protox), which is crucial in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that generates reactive oxygen species (ROS) under light exposure, causing cellular damage and plant death . This compound interacts with various biomolecules, including enzymes and proteins involved in the chlorophyll biosynthesis pathway, leading to its herbicidal effects.

Cellular Effects

This compound affects various types of cells, particularly plant cells, by disrupting cellular processes such as photosynthesis and respiration. The accumulation of protoporphyrin IX and subsequent ROS production leads to lipid peroxidation, membrane damage, and cell death. This compound also influences cell signaling pathways and gene expression related to stress responses and detoxification mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of protoporphyrinogen oxidase, inhibiting its activity. This binding prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of the latter. The generated ROS cause oxidative stress, damaging cellular components such as lipids, proteins, and nucleic acids . This enzyme inhibition is the primary mechanism through which this compound exerts its herbicidal action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is not persistent in soil and aquatic systems, degrading through hydrolysis and photolysis . Long-term exposure to this compound in in vitro or in vivo studies has shown that its herbicidal effects diminish as the compound degrades, reducing its impact on cellular function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a noticeable biological response . Toxicity studies have shown that high doses can be harmful to non-target organisms, including aquatic life and mammals.

Metabolic Pathways

This compound is involved in metabolic pathways related to its degradation and detoxification. It interacts with enzymes such as cytochrome P450 monooxygenases, which facilitate its breakdown into less toxic metabolites. These metabolic processes help in reducing the herbicidal activity of this compound over time and contribute to its overall environmental fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed by plant foliage and translocated to different parts of the plant, where it exerts its herbicidal effects. The compound interacts with transporters and binding proteins that facilitate its movement and accumulation in specific cellular compartments . This distribution is crucial for its effectiveness in controlling broad-leaved weeds.

Subcellular Localization

This compound’s subcellular localization is primarily within the chloroplasts, where it inhibits protoporphyrinogen oxidase. This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its site of action. The accumulation of this compound in chloroplasts leads to the disruption of chlorophyll biosynthesis and the generation of ROS, resulting in cellular damage and plant death .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flumiclorac can be synthesized through a multi-step process involving several key intermediates. One common synthetic route involves the following steps :

    Preparation of 2-chloro-4-fluoro-5-nitrophenol: This intermediate is prepared by chlorinating para-fluorophenol, followed by nitration.

    Formation of 2-chloro-4-fluoro-5-nitrophenoxyacetic acid: The nitrophenol is reacted with chloroacetic acid in the presence of a base.

    Reduction to 2-chloro-4-fluoro-5-aminophenoxyacetic acid: The nitro group is reduced to an amino group using iron powder and acetic acid.

    Cyclization to form the isoindole ring: The aminophenoxyacetic acid is reacted with tetrahydrophthalic anhydride to form the isoindole ring structure.

    Esterification: The final step involves esterifying the carboxylic acid with pentanol to form this compound-pentyl.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process involves rigorous quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Flumiclorac undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various degradation products.

    Reduction: The nitro group in the intermediate stages can be reduced to an amino group.

    Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder and acetic acid are commonly used for the reduction of nitro groups.

    Substitution: Halogenation reactions often use chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various intermediates and the final esterified product, this compound-pentyl .

Comparison with Similar Compounds

Flumiclorac belongs to the class of PPO inhibitor herbicides, which also includes compounds such as:

    Acifluorfen: Another PPO inhibitor used for post-emergence weed control.

    Fomesafen: Known for its effectiveness against a broad spectrum of weeds.

    Lactofen: Used in various crops for controlling broad-leaved weeds.

Compared to these compounds, this compound is unique in its specific chemical structure and its application in certain crops like soybean and cotton .

Properties

IUPAC Name

2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO5/c17-10-5-11(18)12(6-13(10)24-7-14(20)21)19-15(22)8-3-1-2-4-9(8)16(19)23/h5-6H,1-4,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQIAHNFBAFBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3F)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236453
Record name Flumiclorac
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87547-04-4
Record name Flumiclorac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87547-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumiclorac [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumiclorac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid, 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]
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Record name FLUMICLORAC
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Flumiclorac selectively controls weeds postemergence (POST) by inhibiting protoporphyrinogen oxidase (Protox) [, ]. This enzyme is crucial in the biosynthesis of chlorophyll.

A: this compound causes rapid desiccation and necrosis in susceptible plants, similar to the effects observed with diphenyl ether and bipyridinium herbicides [].

A: Protox inhibition disrupts chlorophyll production, leading to the accumulation of protoporphyrin IX (PPIX) in plant tissues []. This accumulation, triggered by light exposure, ultimately results in the formation of reactive oxygen species, causing cellular damage and plant death.

A: The full IUPAC name for this compound is pentyl 2-chloro-4-fluoro-5-[(tetrahydro-3-oxo-1H,3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]acetate [].

A: A shorter name often used in scientific literature is [[2-chloro-4-fluoro-5-[(tetrahydro-3-oxo-1H, 3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]thio]acetate [].

A: Yes, field and laboratory studies suggest that the presence of dew can reduce the herbicidal activity of this compound. One study observed a reduction in common lambsquarters control by 5% and redroot pigweed control by 20% when dew was present [].

A: Yes, environmental conditions at the time of application significantly impact both weed control efficacy and soybean tolerance []. Applications made at 6:00 am were associated with the most significant soybean injury but also the greatest common lambsquarters control compared to applications made at 2:00 pm or 10:00 pm.

A: While specific cases of this compound resistance haven't been widely documented in the provided papers, its use in combination with glyphosate is discussed as a strategy for preventing the development of resistance [].

ANone: While the provided papers focus primarily on this compound's efficacy and application in agricultural settings, broader environmental impact studies are not extensively covered.

A: Yes, several alternative herbicides are discussed in the research, often in the context of tank mixtures or for controlling specific weed species. For instance, researchers found that CGA 152005 and primisulfuron could be effective alternatives for managing burcucumber in corn, while this compound and halosulfuron proved less effective [].

A: Gas chromatography-mass spectrometry (GC-MS) is a common technique used to determine this compound residues in food products []. This method offers high sensitivity and selectivity for quantifying the herbicide in complex matrices.

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